Tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a fluorinated aromatic amine, making it a valuable molecule for research and industrial applications.
Mechanism of Action
Target of Action
It is suggested that this compound could be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .
Mode of Action
In the context of protacs, these molecules function by binding to the target protein and an e3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The compound is implicated in the necroptotic pathway through its potential use in PROTACs targeting MLKL (Mixed Lineage Kinase domain-Like pseudokinase), the ultimate effector of necroptosis . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited.
Result of Action
The result of the action of this compound, when used in a PROTAC molecule, is the degradation of the target protein. In the case of a PROTAC targeting MLKL, this would result in the abrogation of cell death in a model of necroptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorinated Aromatic Amine: The fluorinated aromatic amine is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an amine.
Attachment of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a strong base like sodium hydride.
Final Coupling: The final step involves coupling the synthesized intermediates to form the desired compound under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like DMSO or DMF.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Properties
IUPAC Name |
tert-butyl 4-(4-amino-2-fluoro-N-methylanilino)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O2/c1-17(2,3)23-16(22)21-9-7-13(8-10-21)20(4)15-6-5-12(19)11-14(15)18/h5-6,11,13H,7-10,19H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWDHLXFHIJYCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=C(C=C(C=C2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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